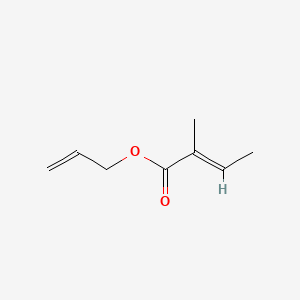

Allyl tiglate

Description

Significance within Ester Chemistry and Allylic Systems

The significance of allyl tiglate in chemical research stems from its identity as a bifunctional molecule, containing both an ester group and two distinct carbon-carbon double bonds. ontosight.ai One double bond is part of the allyl group, while the other is within the tiglate moiety. This structure places it within the important class of α,β-unsaturated esters.

A key feature of its structure is the allyl system . An allyl group consists of a methylene (B1212753) bridge (–CH2–) attached to a vinyl group (–CH=CH2). wikipedia.org The carbon atom adjacent to the double bond is known as the allylic position, which exhibits enhanced reactivity. wikipedia.org This increased reactivity is due to the stability of intermediates like allylic radicals, cations, and anions, which are stabilized by resonance. wikipedia.orgfiveable.mepressbooks.pub This resonance delocalizes the charge or unpaired electron across the system, making these intermediates more stable and readily formed compared to their simple alkyl counterparts. fiveable.me

The presence of the allyl group, combined with the ester functionality and the second double bond, makes this compound susceptible to a range of chemical transformations. These include reactions typical for allylic compounds such as allylic oxidations and nucleophilic substitution reactions. wikipedia.orgpressbooks.pub This reactivity makes it a versatile molecule in synthetic organic chemistry.

Scope of Academic Inquiry into this compound

Academic inquiry into this compound, while not extensive, has touched upon several distinct fields. A primary area of interest is its use as a versatile building block and synthetic intermediate in organic chemistry. ontosight.ai Researchers utilize its reactive nature to synthesize more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai

Furthermore, this compound and other tiglate esters are subjects of research in neuroscience and sensory analysis. mit.edujneurosci.org Studies have employed this compound as part of an odor panel to investigate how the olfactory system processes and represents odor mixtures in the brain. jneurosci.orgnih.govbiorxiv.org Research has explored how olfactory sensory neurons respond to a series of structurally related tiglate compounds to understand the encoding of chemical information that leads to odor perception. jneurosci.org

The compound is also relevant in studies concerning the atmospheric chemistry of volatile organic compounds (VOCs). The reactions of unsaturated esters with atmospheric oxidants like hydroxyl radicals (OH) are studied to determine their environmental fate and contribution to atmospheric processes. researchgate.net

Historical Context and Prior Research Trajectories

Historically, interest in this compound was likely first driven by its presence in nature and its distinct organoleptic properties, which led to its use as a flavoring agent in the food industry and as a fragrance component. nih.govontosight.ai Its synthesis is achieved through a classic and well-established chemical reaction: the direct esterification of tiglic acid with allyl alcohol. researchgate.net

The formal evaluation of this compound's safety for use as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1996 marks a significant point in its history, cementing its application in consumer products. nih.gov Early research trajectories often involved the synthesis and characterization of various angelate and tiglate esters to aid in their identification in natural products like essential oils. researchgate.net More recent research has shifted towards its application as a tool in neuroscientific studies of olfaction and as a model compound for understanding the reactivity of complex esters. jneurosci.orgnih.gov

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to pale yellow liquid nih.gov |

| Odor | Mild green, fruity, berry-like nih.gov |

| Density | 0.939 - 0.943 g/mL at 25 °C nih.gov |

| Boiling Point | 153.00 °C at 760.00 mm Hg |

| Refractive Index | 1.451 - 1.454 at 20.00 °C nih.gov |

| Solubility | Slightly soluble in water; soluble in ether and most fixed oils nih.gov |

| CAS Number | 7493-71-2 nih.gov |

| IUPAC Name | prop-2-enyl (2E)-2-methylbut-2-enoate nih.gov |

Structure

3D Structure

Properties

CAS No. |

7493-71-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

prop-2-enyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |

InChI Key |

ODOZNBUSHKFCSH-ALCCZGGFSA-N |

SMILES |

CC=C(C)C(=O)OCC=C |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC=C |

Canonical SMILES |

CC=C(C)C(=O)OCC=C |

boiling_point |

153.00 °C. @ 760.00 mm Hg |

density |

0.939-0.943 |

Other CAS No. |

7493-71-2 |

physical_description |

Colourless to pale yellow liquid with mild green fruity/green berry odou |

Pictograms |

Flammable; Irritant |

solubility |

slightly |

Origin of Product |

United States |

Synthetic Methodologies for Allyl Tiglate and Its Analogues

Direct Esterification Approaches

The most conventional and industrially practiced method for synthesizing allyl tiglate is the direct esterification of its precursors, tiglic acid and allyl alcohol. vulcanchem.comchemicalbook.com This equilibrium-driven reaction, often referred to as Fischer-Speier esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.

The general reaction is as follows: Tiglic acid + Allyl alcohol ⇌ this compound + Water vulcanchem.com

A critical challenge in Fischer esterification is that the reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back toward the reactants, thereby lowering the yield of the ester. To overcome this, the reaction is typically conducted under azeotropic dehydration conditions. vulcanchem.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a solvent (such as toluene (B28343) or cyclohexane) that forms a low-boiling azeotrope with water, the water can be continuously removed from the reaction mixture as it forms. This removal effectively shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction towards completion and resulting in a higher yield of this compound.

Catalysts are essential for increasing the rate of the otherwise slow esterification reaction. They function by protonating the carbonyl oxygen of the tiglic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by allyl alcohol. researchgate.net

Homogeneous Catalysts: Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are used as homogeneous catalysts. vulcanchem.comresearchgate.net While effective, these catalysts present challenges, including reactor corrosion, difficulty in separation from the product mixture, and the generation of acidic waste, which requires neutralization and disposal. mdpi.com

Heterogeneous Catalysts: To address the drawbacks of homogeneous systems, research has focused on solid acid catalysts. These catalysts are non-corrosive, environmentally benign, and easily separated from the reaction mixture by simple filtration, allowing for potential reuse. mdpi.com This simplifies product purification and aligns with green chemistry principles.

| Catalyst Type | Specific Example(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| Modified Silica (B1680970) | Silica Chloride | Inexpensive, efficient under mild conditions, easy to handle. | organic-chemistry.org |

| Sulfonated Polymers | Amberlyst-15 | High catalytic activity, but temperature sensitive (degrades ≥ 120 °C). | mdpi.com |

| Metal Oxides | Tin(IV) oxide, Zinc oxide | High reaction yields, excellent reusability, stable at high temperatures. | epa.gov |

| Functionalized Rice Husk Ash | Sulfonic acid mediated silica (RHAPrSO₃H) | Derived from agricultural waste, good textural properties, high catalytic activity. | amazon.com |

Azeotropic Conditions in Ester Synthesis

Indirect Synthetic Routes and Precursor Chemistry

While direct esterification is common, indirect routes that utilize more reactive precursors of tiglic acid can achieve higher yields under milder conditions. These methods are particularly useful for sensitive substrates where the heat and strong acid of Fischer esterification are problematic.

The primary precursors for this compound are tiglic acid and allyl alcohol. However, alternative precursors can be employed in indirect syntheses. A notable example involves a two-step, solvent-free synthesis of allyl esters using glycerol (B35011) as the allyl precursor, thus avoiding the direct use of the more volatile allyl alcohol. nih.gov

Other indirect methods involve the activation of the carboxylic acid:

Acyl Chlorides: Tiglic acid can be converted to its highly reactive acyl chloride, tigloyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Tigloyl chloride then reacts rapidly and irreversibly with allyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. tandfonline.com

Acid Anhydrides: The Yamaguchi esterification is a powerful method that proceeds via a mixed anhydride (B1165640) intermediate. It uses 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to activate the carboxylic acid, which then reacts with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.govnih.govresearchgate.net This protocol is known for its high yields and mild conditions, making it suitable for complex molecules. nih.gov

Targeted Synthesis of Tiglate Esters Bearing Diverse Allylic Moieties

The synthetic methodologies for this compound are broadly applicable to the creation of a diverse library of tiglate esters. By substituting allyl alcohol with other, more complex or functionalized allylic alcohols, a wide range of analogues can be produced. This versatility is crucial for structure-activity relationship studies in fields like pharmaceuticals and agrochemicals.

For example, direct esterification and acyl chloride methods can be used with a variety of substituted allylic alcohols. google.com A patented process describes the synthesis of various angelate esters (the Z-isomer of tiglates) via the isomerization of the corresponding tiglate esters, which were formed from tiglic acid and a diverse range of alcohols, including:

Substituted allyl alcohols (e.g., 3-methyl-2-butenol, 3-methyl-2-pentenyl) google.com

Terpene alcohols (e.g., geraniol, nerol, citronellol) google.com

The robust nature of methods like the Yamaguchi esterification makes them particularly well-suited for coupling sterically hindered or delicate allylic alcohols with tiglic acid. nih.gov

Stereochemical Control in this compound Synthesis

A critical aspect of this compound synthesis is controlling the stereochemistry of the carbon-carbon double bond within the tiglate moiety. Tiglic acid is (E)-2-methyl-2-butenoic acid, while its geometric isomer is angelic acid, the (Z)-isomer. This compound retains the (E) configuration.

The primary challenge is preventing the isomerization of the thermodynamically more stable (E)-isomer to the less stable (Z)-isomer (an angelate) during the reaction. researchgate.net Harsh conditions, such as high temperatures and prolonged exposure to acid catalysts typical of Fischer esterification, can promote this isomerization. tandfonline.com In fact, specific catalysts like organic sulfinic acids can be intentionally used to convert tiglates to angelates, demonstrating that the equilibrium can be influenced. google.com

Therefore, maintaining stereochemical integrity relies on using milder reaction conditions.

Indirect Routes: Methods using acyl chlorides or anhydrides (e.g., Yamaguchi esterification) are performed at or below room temperature, minimizing the risk of isomerization. nih.govresearchgate.net

Modern Coupling Reagents: The Steglich esterification, which uses a carbodiimide (B86325) coupling reagent like DCC or EDC with a DMAP catalyst, is another mild method that preserves the stereochemistry of the acid. jove.com

The synthesis of α,β-unsaturated esters with defined geometry is a well-studied area, and various methods have been developed to produce (E)-alkenoates with high stereoselectivity, which are directly applicable to the synthesis of this compound. oup.comoup.com

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to this compound synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies include:

Enzymatic Catalysis: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), offers a significant green alternative to chemical catalysts. researchgate.net Enzymatic esterifications are highly selective (chemo-, regio-, and enantioselective), operate under mild conditions (ambient temperature and pressure, neutral pH), and reduce the formation of byproducts. researchgate.netuoa.gr Furthermore, products from enzymatic routes can often be marketed as "natural." Solvent-free enzymatic processes for producing allyl esters in continuous-flow reactors have been developed, further enhancing their green credentials. rsc.org

Heterogeneous Catalysis: As discussed in section 2.1.2, the use of recoverable and reusable solid acid catalysts avoids the corrosive and wasteful nature of homogeneous mineral acids. mdpi.com

Safer Solvents and Solvent-Free Conditions: A major focus of green chemistry is replacing hazardous solvents. For instance, modifying the Steglich esterification to use acetonitrile (B52724) instead of hazardous chlorinated solvents improves its environmental profile. jove.com The ultimate goal is to eliminate solvents entirely. Solvent-free methods, including a novel approach using glycerol as an allyl source nih.gov and another using aerosolization to drive the reaction without heat or catalyst, represent cutting-edge green synthesis. digitellinc.comchemistrydocs.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. Cross-Dehydrogenative Coupling (CDC) reactions are being explored for ester synthesis as they are highly atom-economical, often using molecular oxygen as the only oxidant and producing only water as a byproduct. labmanager.com

Chemical Reactivity and Mechanistic Investigations

Allylic Rearrangements and Their Mechanistic Pathways

The allyl group is well-known for its propensity to undergo rearrangement reactions where the double bond shifts its position. liverpool.ac.uk These transformations are fundamental in synthetic organic chemistry and can proceed through various mechanistic pathways.

Sigmatropic rearrangements are concerted, pericyclic reactions wherein a σ-bond migrates across a π-system. uh.edulibretexts.org The most famous example involving an allyl group is the Claisen rearrangement, a pressbooks.pubpressbooks.pub-sigmatropic shift that typically converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgredalyc.org

For a standard allyl ester like allyl tiglate, a direct thermal Claisen rearrangement is not feasible as it lacks the required allyl vinyl ether structure. However, a well-established variant known as the Ireland-Claisen rearrangement provides a viable pathway. wikipedia.orglibretexts.org This process involves the reaction of an allylic carboxylate with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This intermediate is then trapped with an electrophile like chlorotrimethylsilane (B32843) (TMSCl) to generate a silyl (B83357) ketene (B1206846) acetal. This new structure now contains the requisite allyl-O-C=C framework and can undergo a pressbooks.pubpressbooks.pub-sigmatropic rearrangement, often at room temperature. wikipedia.org Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid.

The hydrogen atoms on the carbon adjacent to the double bond in the allyl group (the allylic hydrogens) are particularly susceptible to abstraction by radicals. This is due to the resonance stabilization of the resulting allylic radical. libretexts.org This property is exploited in allylic halogenation reactions.

A common and effective method for this transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as a source of bromine at a constant, low concentration. libretexts.orgwikipedia.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgscribd.com

The mechanism proceeds via a radical chain reaction: libretexts.org

Initiation: Homolytic cleavage of a bromine molecule (Br₂) or the initiator generates initial radicals.

Propagation: A bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the allylic bromide product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Applying this to this compound would result in the selective bromination at the C-3 position of the allyl group, yielding 3-bromo-prop-1-en-1-yl (2E)-2-methylbut-2-enoate.

Sigmatropic Rearrangements (e.g., Claisen Rearrangement)

Oxidative Transformations of this compound

The two carbon-carbon double bonds in this compound are susceptible to a range of oxidative transformations, from atmospheric degradation processes to controlled functionalizations used in organic synthesis.

Unsaturated esters are released into the atmosphere from both biogenic and anthropogenic sources, where their degradation is primarily initiated by reactions with oxidants like hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. conicet.gov.arconicet.gov.ar

Ozonolysis: Ozone can cleave both the double bond in the allyl group and the one in the tiglate moiety through a process known as ozonolysis. The reaction follows the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form an unstable primary ozonide (molozonide). nih.govwikipedia.org This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgrsc.org These two fragments can then recombine to form a more stable secondary ozonide (trioxolane). nih.gov Subsequent workup under reductive or oxidative conditions determines the final products, which are typically aldehydes, ketones, or carboxylic acids.

In a laboratory setting, the oxidation of this compound can be controlled to achieve specific functionalizations.

Allylic Oxidation: Reagents like selenium dioxide (SeO₂) are used for the specific oxidation of allylic C-H bonds to introduce an alcohol functionality. thieme-connect.deresearchgate.net This process, known as the Riley oxidation , involves an initial ene reaction between the alkene and SeO₂, followed by a pressbooks.pubnih.gov-sigmatropic rearrangement to form an intermediate that hydrolyzes to the allylic alcohol. nrochemistry.comwikipedia.org For this compound, this would functionalize the C-3 position of the allyl group.

Epoxidation: The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The more electron-rich double bond of the allyl group would likely react faster than the electron-deficient double bond of the tiglate moiety.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can be used to convert the alkenes into vicinal diols.

Atmospheric Oxidation Kinetics and Mechanisms (e.g., OH Radical Reactions, Ozonolysis)

Nucleophilic and Electrophilic Reactivity of the Tiglate Moiety

The tiglate moiety, as an α,β-unsaturated ester, possesses distinct sites for both nucleophilic and electrophilic attack. The electron-withdrawing nature of the ester group polarizes the conjugated system, making the carbonyl carbon and the β-carbon electrophilic, while the carbonyl oxygen is nucleophilic. libretexts.org

Reactivity as an Electrophile:

Nucleophilic Acyl Substitution: Like other esters, this compound can undergo nucleophilic acyl substitution at the carbonyl carbon. scbt.comnumberanalytics.com This reaction involves the addition of a nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group (the allyloxy anion). Common examples include hydrolysis (with water) to form tiglic acid and allyl alcohol, and amidation (with an amine) to form the corresponding amide. Esters are generally less reactive than acid chlorides or anhydrides but more reactive than amides. libretexts.org

Conjugate (Michael) Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by soft nucleophiles in a conjugate or Michael addition. wikipedia.org This 1,4-addition is a powerful method for C-C bond formation. Research has shown that organocuprates can act as effective nucleophiles for this transformation. For instance, a 2-pyridyl cuprate (B13416276) has been shown to add to methyl tiglate, a close analog of this compound, in 69% yield. imperial.ac.uk

Reactivity as a Nucleophile: The carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Lewis base. It can be protonated by strong acids or coordinate to Lewis acids. This activation step is often the first part of acid-catalyzed reactions, such as ester hydrolysis, as it makes the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles like water. numberanalytics.com

Transition Metal-Catalyzed Reactions Involving this compound (e.g., Palladium-Catalyzed Processes)

This compound possesses two reactive sites amenable to transition metal catalysis: the allyl group and the tiglate (α,β-unsaturated ester) moiety. Of particular interest are palladium-catalyzed reactions, such as the Tsuji-Trost reaction, which is a versatile method for forming carbon-carbon and carbon-heteroatom bonds via allylic substitution. wikipedia.orgnumberanalytics.comnrochemistry.comorganic-chemistry.org

The general mechanism of the Tsuji-Trost reaction involves the coordination of a palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex, with the expulsion of the leaving group. wikipedia.orgnumberanalytics.comyoutube.com This complex is then attacked by a nucleophile, leading to the substituted product and regeneration of the palladium(0) catalyst. wikipedia.orgnumberanalytics.comyoutube.com

In the context of this compound, the tiglate anion would serve as the leaving group. The reaction is highly regioselective, with unsymmetrical allyl substrates typically undergoing substitution at the less sterically hindered position. organic-chemistry.orgyoutube.com The nature of the nucleophile, whether "soft" (pKa of conjugate acid < 25) or "hard" (pKa of conjugate acid > 25), can influence the mechanism of nucleophilic attack. nrochemistry.comorganic-chemistry.org

Research involving molecules that contain both an allylic ester and a tiglate ester functionality, such as 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), has provided insight into the chemoselectivity of palladium catalysis. In the palladium-catalyzed coordination/insertion copolymerization of EVP with ethylene (B1197577), the reaction occurs exclusively at the allylic ester moiety, while the tiglate ester group remains unreacted. nsf.govu-tokyo.ac.jp This selectivity is attributed to the steric hindrance associated with the tiglate group, which makes it less accessible to the bulky palladium catalyst.

While direct and extensive studies on the Tsuji-Trost reaction with this compound as the primary substrate are not widely documented in readily available literature, the principles of palladium-catalyzed allylic alkylation suggest its potential for selective functionalization at the allyl position. Mitigation of potential side reactions, such as hydrolysis, can be achieved by using palladium(0) catalysts like Pd(PPh₃)₄ under anhydrous conditions and optimizing solvent polarity.

Table 1: Mechanistic Steps of the Tsuji-Trost Reaction

| Step | Description | Intermediate Species |

| 1. Coordination | The Pd(0) catalyst coordinates to the double bond of the allyl group. | π-allyl-Pd(0) complex |

| 2. Oxidative Addition | The palladium undergoes oxidative addition, with the leaving group being expelled, to form a π-allyl-Pd(II) species. youtube.com | π-allylpalladium(II) complex |

| 3. Nucleophilic Attack | A nucleophile attacks the allyl group of the complex. youtube.com | - |

| 4. Reductive Elimination | The substituted product is formed, and the Pd(0) catalyst is regenerated. numberanalytics.com | Substituted product + Pd(0) |

Polymerization Reactions Incorporating this compound Monomers

The polymerization of this compound is a complex topic governed by the distinct reactivities of its two functional groups: the allyl group and the tiglate (a type of α,β-unsaturated ester) group. Generally, tiglate esters are considered to have low reactivity in radical polymerization due to the steric hindrance around the double bond. nsf.gov

However, research has shown that the structural components of this compound can be incorporated into polymer chains under specific conditions. Studies on the radical polymerization of 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), a molecule containing both an allylic ester and a tiglate ester moiety, have demonstrated that both groups can participate in the polymerization process. nsf.govu-tokyo.ac.jp In the homopolymerization of EVP initiated by radicals, an alternating copolymerization of the allylic ester and tiglate ester functionalities occurs, leading to the formation of a bicyclic lactone unit in the polymer backbone. nsf.govu-tokyo.ac.jp This intramolecular cyclization overcomes the steric hindrance that typically inhibits the polymerization of tiglates. nsf.gov

Furthermore, in the radical copolymerization of EVP with ethylene using an initiator like azobisisobutyronitrile (AIBN), both the allylic and tiglate ester groups of EVP participate, resulting in polyethylene (B3416737) copolymers with bicyclic lactone units integrated into the main chain. nsf.gov

There is also evidence of this compound being used in free-radical polymerization to prepare oligomers. epo.org The polymerization of allyl monomers can proceed via a free-radical addition mechanism, where a radical initiator adds to the double bond. nih.gov However, the polymerization of allyl ethers, a related class of monomers, has been proposed to occur through a radical-mediated cyclization (RMC) mechanism, which involves the abstraction of an allylic hydrogen atom. nih.gov

The conditions for polymerization, such as the type of initiator and the presence of comonomers, are critical in determining whether the allyl and tiglate moieties of this compound can be successfully incorporated into a polymer structure.

Table 2: Polymerization Behavior of Allyl and Tiglate Moieties

| Moiety | Polymerization Method | Observations and Findings |

| Tiglate Ester | Radical Polymerization | Generally considered unreactive due to steric hindrance. nsf.gov |

| Allyl Ester | Radical Polymerization | Can participate in polymerization, but may also be prone to chain transfer reactions. nsf.gov |

| Allyl & Tiglate (in EVP) | Radical Homopolymerization | Undergo alternating copolymerization via intramolecular cyclization to form bicyclic lactone units. nsf.govu-tokyo.ac.jp |

| Allyl & Tiglate (in EVP) | Radical Copolymerization with Ethylene | Both moieties participate to incorporate bicyclic lactone units into the polyethylene main chain. nsf.gov |

Advanced Spectroscopic and Chromatographic Methodologies for Allyl Tiglate Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile compounds like allyl tiglate. In this hyphenated technique, the gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. ijpsjournal.comasdlib.org

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a fingerprint for its identification. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 140.18 g/mol . nist.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with major peaks observed at m/z values of 83 and 55, which are crucial for its unambiguous identification. nih.gov

Retention Indices and Mass Spectral Libraries for Identification

For robust qualitative analysis, the retention time of a compound from the GC is often converted into a system-independent constant known as the Retention Index (RI), or Kovats Retention Index. diabloanalytical.comdiabloanalytical.com This index relates the retention time of the analyte to that of n-alkane standards. The use of retention indices significantly improves the reliability of compound identification by minimizing variations due to operational parameters. akjournals.com

Mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, are indispensable tools for identifying unknown compounds. nist.govnist.gov These libraries contain vast collections of mass spectra and retention indices for a wide range of compounds, including this compound. nih.govnist.gov By comparing the experimentally obtained mass spectrum and retention index of an unknown peak with the entries in the library, a confident identification of this compound can be achieved. researchgate.net

Below is a table summarizing the Kovats Retention Indices for this compound on different types of GC columns:

| Column Type | Retention Index (Kovats) | Reference |

| Standard non-polar | 1002 | nih.gov |

| Semi-standard non-polar | 1021, 1022 | nih.govpherobase.com |

| Standard polar | 1370 | nih.gov |

Application of Ionic Liquid Stationary Phases in GC

The choice of the stationary phase in the GC column is critical for achieving optimal separation of analytes. While traditional polysiloxane-based columns are widely used, ionic liquid (IL) stationary phases have emerged as a powerful alternative, particularly for the analysis of complex mixtures of esters like fatty acid methyl esters (FAMEs). nih.govrsc.org IL stationary phases offer unique selectivity and high thermal stability, enabling the separation of geometric and positional isomers that may be challenging on conventional columns. nih.govmdpi.com

Studies have shown that ionic liquid columns can provide improved resolution and lower column bleed, leading to better sensitivity in GC-MS analyses. researchgate.net The distinct chemical properties of ionic liquids allow for a wide range of intermolecular interactions with analytes, facilitating the separation of structurally similar compounds. mdpi.com While direct studies on this compound using a wide array of IL phases are not extensively documented, the successful application of these phases for separating various esters suggests their potential utility for the detailed analysis of samples containing this compound and its isomers. nih.govrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. Protons on carbons adjacent to electronegative atoms, such as the oxygen of the ester group, are deshielded and appear at a lower field (higher chemical shift). libretexts.org The protons of the allyl group and the tiglate moiety will have characteristic chemical shifts and coupling patterns. For instance, the vinylic protons of the allyl group typically resonate in the range of 4.5-6.5 δ. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum.

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between atoms. hmdb.calibretexts.org A ¹H-¹H COSY experiment on this compound would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. libretexts.org An HSQC experiment correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C signals.

The following table summarizes predicted and experimental NMR data for this compound and related structures.

| Nucleus | Predicted Chemical Shift (δ) | Notes |

| ¹H | Alkyl protons: ~0.7-1.8 ppm | Protons on sp³ hybridized carbons. libretexts.org |

| Allylic protons: ~1.6-2.2 ppm | Protons on a carbon adjacent to a double bond. libretexts.org | |

| Protons on carbon bonded to oxygen: ~3.3-4.5 ppm | Deshielded due to the electronegative oxygen atom. libretexts.org | |

| Vinylic protons: ~4.5-6.5 ppm | Protons directly attached to a double bond carbon. libretexts.org | |

| ¹³C | Carbonyl carbon | Expected to be in the downfield region. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. megalecture.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. megalecture.com The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. vulcanchem.com

The most prominent peaks in the IR spectrum of this compound include:

A strong absorption band around 1700-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group.

Absorptions in the region of 1600-1680 cm⁻¹ corresponding to the C=C stretching vibrations of the allyl and tiglate moieties. wpmucdn.com

Bands in the 3000-3100 cm⁻¹ region due to the C-H stretching of the vinylic hydrogens. wpmucdn.com

Absorptions just below 3000 cm⁻¹ from the C-H stretching of the sp³ hybridized carbons. uci.edu

C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The following table lists the expected characteristic IR absorption peaks for this compound.

| Functional Group | Bond Vibration | Position (cm⁻¹) | Intensity |

| Ester | C=O stretch | ~1700–1750 | Strong |

| Alkene | C=C stretch | ~1620–1680 | Medium to Weak |

| Vinylic C-H | =C-H stretch | ~3000–3100 | Medium |

| Alkyl C-H | -C-H stretch | ~2850–2990 | Medium to Strong |

| Ester | C-O stretch | ~1000–1300 | Strong |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Predicted Spectral Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ijpsjournal.com This technique is particularly useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC-MS. ucanr.edu

While experimental LC-MS data for this compound is not as prevalent as GC-MS data, predicted LC-MS/MS spectra can be generated using computational tools and databases. hmdb.camimedb.orgmimedb.org These predictions are based on the chemical structure of the compound and general principles of ionization and fragmentation. mdpi.com Predicted spectra can serve as a guide for identifying this compound in complex mixtures when using LC-MS methods. mimedb.org

Predicted collision cross-section (CCS) values, which are related to the size and shape of an ion in the gas phase, can also be calculated for different adducts of this compound (e.g., [M+H]⁺, [M+Na]⁺). uni.lu These values provide an additional parameter for confident identification in LC-ion mobility-MS analysis.

The Human Metabolome Database provides predicted LC-MS/MS spectra for this compound under different collision energies, which can aid in its identification. hmdb.ca

Hyphenated Techniques in Complex Mixture Analysis

The analysis of complex mixtures, such as essential oils or food and beverage samples where this compound might be present, often requires the use of advanced hyphenated techniques. asdlib.orgactascientific.com These techniques combine multiple analytical methods to achieve enhanced separation and identification capabilities. actascientific.comrjpn.org

The combination of different chromatographic and spectroscopic techniques, such as GC-MS, LC-MS, and even multidimensional techniques like comprehensive two-dimensional gas chromatography (GC×GC), provides a powerful toolkit for resolving and identifying individual components in intricate matrices. researchgate.netasiapharmaceutics.info For instance, GC×GC can offer significantly higher peak capacity and resolution compared to one-dimensional GC, which is particularly advantageous for separating isomeric compounds. researchgate.net The coupling of these separation techniques with mass spectrometry ensures that each separated component can be confidently identified based on its mass spectrum. ijpsjournal.com The development of these sophisticated analytical strategies is crucial for the comprehensive characterization of complex samples containing compounds like this compound. actascientific.com

Investigations into Biological Interactions and Structure Activity Relationships Sar of Tiglate Esters

Olfactory Receptor Interactions and Chemosensory Studies

The interaction of tiglate esters with olfactory receptors (ORs) is a field of active research, providing insights into how these compounds are perceived. Allyl tiglate, along with other esters like methyl tiglate, ethyl tiglate, and hexyl tiglate, has been used in studies to understand the odor tuning of olfactory sensory neurons (OSNs). biorxiv.orgjneurosci.org Research has shown that specific tiglate esters can strongly activate single glomeruli in the olfactory bulb of mice. nih.gov For instance, methyl tiglate activates a specific glomerulus in the central-medial olfactory bulb. nih.gov This same glomerulus is also activated by ethyl tiglate and hexyl tiglate, suggesting a structured representation of these related chemical structures within the olfactory system. nih.gov

Studies on the fruit fly Drosophila melanogaster have also utilized ethyl tiglate to investigate olfactory receptor responses. uni-konstanz.de In some insects, such as Dacini fruit flies, certain tiglate esters are being investigated for their role in attracting gravid females for oviposition. mdpi.comresearchgate.net The complexity of odor perception is highlighted by studies on odor mixtures, where the presence of one tiglate ester can influence the neural response to another. For example, mixture-suppression, where the response to a mixture is less than the response to a single component, has been observed with pairs like methyl tiglate and isobutyl propionate. biorxiv.orgbiorxiv.org This suggests that competitive antagonism can occur at the receptor level. biorxiv.org The spatial arrangement of glomeruli responsive to different tiglates, such as ethyl tiglate and this compound, has also been mapped to understand how the brain processes and segregates overlapping odor representations. nih.govcaltech.edu Furthermore, the perception of esters like ethyl tiglate can change with concentration, indicating a complex coding of odor identity and intensity by the olfactory system. nih.gov

In Silico Prediction of Pharmacological Activities (e.g., PASS, ADME)

In silico tools are increasingly used in the initial stages of drug discovery to predict the pharmacological and pharmacokinetic properties of chemical compounds, saving time and resources. uran.uaresearchgate.netjapsonline.com These computational methods can forecast a compound's biological activity spectrum (PASS) and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. japsonline.commdpi.com

Prediction of Activity Spectra for Substances (PASS): The PASS program analyzes the structure of a molecule to predict its likely biological activities. nih.gov For various ester compounds, PASS has been used to predict a range of potential effects, including antibacterial, antifungal, antioxidant, and anti-carcinogenic activities. semanticscholar.org Such predictions are based on structure-activity relationships derived from large databases of known biologically active compounds. nih.gov The output is given as probabilities of a compound being active (Pa) or inactive (Pi). semanticscholar.org

ADME Profile Prediction: ADME properties are crucial for determining the "drug-likeness" of a compound. bioline.org.brfrontiersin.org Key parameters evaluated include:

Lipophilicity (logP/logD): This affects a compound's ability to cross cell membranes. researchgate.netmdpi.com

Solubility (logS): Aqueous solubility is vital for absorption. mdpi.com

Plasma Protein Binding (PPB): This influences the amount of free drug available to exert its effect. mdpi.com

Metabolism: Prediction of metabolic stability helps to estimate a compound's half-life in the body. bioline.org.br

Mechanistic Studies on Cellular Targets of Tiglate Analogues (e.g., Protein Kinase C Isoform Selectivity of Tigilanol Tiglate Analogues)

A significant area of research for tiglate esters revolves around their potent and selective interactions with cellular signaling pathways, particularly involving Protein Kinase C (PKC). Tigilanol tiglate (also known as EBC-46), a diterpenoid ester, is a prominent example and serves as a model for understanding the mechanisms of related compounds. researchgate.netpharmgkb.orgscilit.com

Tigilanol tiglate is a selective activator of PKC isoforms. researchgate.netpharmgkb.orgnih.gov Its biological effects, which include anti-tumor activity, are mediated at least in part through the activation of specific PKC isoforms, particularly the classical isoforms PKC-βI and -βII. nih.govmdpi.com The interaction of tigilanol tiglate and its analogues with the C1 domain of PKC is crucial for their activity. nih.govacs.org The structure of the ester groups at the C12 and C13 positions of the tigliane (B1223011) diterpenoid core significantly influences the biological activity and PKC binding affinity. nih.govacs.org

Structure-activity relationship (SAR) studies have revealed that specific structural features are critical for PKC activation and isoform selectivity. For instance, the 6,7-epoxide group on the tigliane skeleton is a key motif for the potent and selective activation of PKC. nih.govnih.gov Analogues lacking this feature or having it in a different position show reduced or no PKC activation and limited biological efficacy. nih.gov The alkyl branching of the C12-ester also influences the potency of these compounds. nih.gov

The activation of PKC by tigilanol tiglate initiates a cascade of downstream events, including the phosphorylation of other proteins. nih.gov For example, it can lead to the phosphorylation of the c-Met receptor tyrosine kinase, which can alter cell surface protein expression. mdpi.comresearchgate.net These mechanistic studies, focusing on potent analogues like tigilanol tiglate, provide a framework for understanding how other tiglate esters might interact with cellular targets and for designing new analogues with specific therapeutic properties for conditions ranging from cancer to HIV. pharmgkb.orgnih.govnews-medical.netscitechdaily.com

Exploration of Antioxidant and Antimicrobial Properties of Related Tiglate Compounds

Antioxidant Activity: Some compounds containing tiglate esters have been reported to possess antioxidant properties. ontosight.aiontosight.ai For example, geranyl tiglate has been evaluated for its antioxidant capacity. The mechanism of antioxidant action often involves the ability of the compound to scavenge free radicals. mdpi.com The evaluation of antioxidant potential is a common screening step for natural and synthetic compounds to assess their potential therapeutic benefits. researchgate.net

Antimicrobial Properties: The antimicrobial activity of tiglate-containing compounds has been explored against various pathogens.

Benzyl (B1604629) tiglate has been noted for its potential antimicrobial activity. ontosight.ai

Phenyl ethyl tiglate is another ester mentioned for its potential use against a range of bacterial and fungal infections.

Esters found in Roman Chamomile oil, which can include tiglates, have shown antimicrobial effects. researchgate.net

Volatile organic compounds produced by the endophytic fungus Oidium sp. include various esters, and their collective antimicrobial activity has been studied. oup.com

The effectiveness of these compounds can vary significantly. For instance, one study found that hexyl tiglate did not show significant antibacterial or hemolytic activities compared to other esters. The antimicrobial mechanism of these esters is not always fully elucidated but is an active area of research. researchgate.net

Below is a table summarizing the reported properties of some tiglate-related compounds.

| Compound/Source | Reported Biological Property |

| Benzyl Tiglate | Antimicrobial, Antioxidant ontosight.ai |

| Phenyl Ethyl Tiglate | Antimicrobial |

| Geranyl Tiglate | Antimicrobial, Antioxidant |

| Roman Chamomile Oil (may contain tiglates) | Antimicrobial researchgate.net |

| Oidium sp. Volatiles (contain various esters) | Antimicrobial oup.com |

Comparative Biological Activity Studies of Tiglate Esters

Comparative studies of different tiglate esters are essential for understanding their structure-activity relationships (SAR). By modifying the alcohol portion of the ester, researchers can observe how changes in size, shape, and chemical properties affect biological interactions.

In chemosensory research, the responses of olfactory neurons to a panel of tiglate esters—including allyl, methyl, ethyl, hexyl, isopropyl, citronellyl, and benzyl tiglate—have been compared to map odorant sensitivities. biorxiv.orgnih.gov These studies reveal that structurally similar esters, like the various tiglates, often elicit responses in overlapping but distinct sets of olfactory receptors, which helps the brain to differentiate between them. nih.govnih.gov

In the context of enzyme inhibition, a study on trypanothione (B104310) reductase found that 4,15-isoatriplicolide tiglate had inhibitory activity, whereas several other sesquiterpene lactones (STLs) tested were inactive. researchgate.net This highlights the specificity of the tiglate ester in conferring this particular biological activity.

Regarding antimicrobial activity, comparative analyses have shown that the effectiveness can differ significantly among various esters. For example, one report indicated that hexyl tiglate had weaker antibacterial properties compared to other tested esters.

The most extensive comparative work has been done on analogues of tigilanol tiglate, a potent PKC activator. nih.gov Studies comparing a family of 16 related phorboid compounds, including various esters, demonstrated that the C12-ester's structure influenced potency, but the presence and position of a 6,7-epoxide motif was the most critical factor for PKC activation and subsequent anti-tumor efficacy in vivo. nih.gov Epoxytiglianes that activated PKC showed antitumor effects, while those that did not were largely ineffective. nih.gov These comparative findings are crucial for rational drug design, allowing scientists to fine-tune molecular structures to achieve desired biological outcomes. nih.gov

Research Applications in Organic Synthesis and Polymer Science

Allyl Tiglate as a Building Block in Complex Molecule Synthesis

The chemical architecture of this compound, possessing both an allyl group and a tiglate moiety, provides multiple reaction sites, rendering it a versatile building block in the synthesis of more complex organic compounds. vulcanchem.comontosight.ai The reactivity of the allyl group, in particular, is frequently exploited in carbon-carbon bond-forming reactions, which are fundamental to constructing complex molecular skeletons. vulcanchem.com

Palladium-catalyzed reactions are a prominent example of how the allylic portion of molecules like this compound can be used. For instance, palladium-catalyzed intramolecular allylic alkylation is a powerful method for constructing various carbocycles and heterocycles. researchgate.net This type of reaction allows for the rapid generation of molecular complexity from relatively simple starting materials. researchgate.net Another key transformation is the palladium-catalyzed Carroll rearrangement, a reaction of allylic esters that proceeds under mild conditions to form γ,δ-unsaturated ketones, which are important intermediates in terpene synthesis. iupac.org The ability to use allylic esters as precursors in such a wide array of transformations underscores their importance as foundational units in diversity-oriented synthesis. rsc.org

The strategic advantage of using an allyl ester building block lies in its capacity to introduce functionality that can be further elaborated. For example, the alkenyl handle can be used for site-selective modifications in complex molecules, the creation of peptide staples, or the construction of macrocycles. nih.gov

| Reaction Type | Catalyst/Reagent | Product Type | Synthetic Application |

|---|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | Palladium Complexes (e.g., [allylPdCl]₂) | Carbocycles and Heterocycles | Rapid construction of complex ring systems. researchgate.netrsc.org |

| Palladium-Catalyzed Carroll Rearrangement | Pd-phosphine complex | γ,δ-Unsaturated Ketones | Synthesis of terpenes and other natural products. iupac.org |

| Nucleophilic Allylation | Chiral Hydrogen-Bond-Donor Catalysts | α-Allyl Amino Esters | Synthesis of unnatural amino acids for peptide modification. nih.gov |

Design and Synthesis of Functional Polymers Incorporating Tiglate Moieties

The presence of two carbon-carbon double bonds in this compound suggests its potential as a monomer for the synthesis of functional polymers. u-tokyo.ac.jp However, the reactivity of these two sites is different. The tiglate ester moiety, an α,β-unsaturated ester with substitution, is typically considered unreactive in radical polymerization due to the steric hindrance it presents. nsf.gov Despite this, research has shown that polymerization incorporating such moieties is possible, leading to polymers with unique structures and properties. u-tokyo.ac.jpnsf.gov

A notable example involves the copolymerization of ethylene (B1197577) with 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), a lactone derived from CO2 and butadiene that contains both an allylic ester and a tiglate ester unit. u-tokyo.ac.jp In radical copolymerization, both the allylic and tiglate ester double bonds of the EVP monomer can participate in the reaction. u-tokyo.ac.jp This participation can lead to the formation of complex polymer structures containing bicyclic lactone units, which arise from intramolecular radical cyclization following the addition to one of the double bonds. nsf.gov

| Catalyst Type | EVP Incorporation (mol%) | Catalytic Activity (kg polymer/mol Pd·h) | Polymer Molecular Weight (Mₙ, kg/mol) |

|---|---|---|---|

| [Pd]-1 (Phosphine-sulfonate) | 1.5 | 14.4 | 11.3 |

| [Pd]-2 (Phosphine-sulfonate) | 1.1 | 11.2 | 15.4 |

| [Pd]-5 (Carbene-phenolate) | 4.2 | 1.2 | Not Reported |

| [Pd]-6 (Carbene-phenolate) | 2.9 | 1.5 | Not Reported |

Development of New Synthetic Methods Utilizing Allylic Ester Reactivity

The allylic ester functional group is not just a passive component but an active participant in a variety of chemical transformations, a feature that has been exploited to develop novel synthetic methods. iupac.org The reactivity of allylic esters in the presence of palladium catalysts is particularly well-documented and forms the basis of several powerful synthetic strategies. iupac.org These methods often proceed under mild and neutral conditions. iupac.org

One of the most significant applications is the use of the allyl group as a protecting group for carboxylic acids. Allylic esters can be easily cleaved to regenerate the free carboxylic acid through palladium-catalyzed reactions, often using a nucleophile or a hydride source like formic acid. iupac.org This deprotection strategy is valuable in the synthesis of complex molecules, such as peptides, where mild reaction conditions are paramount to avoid damaging sensitive functional groups. ajol.info

Furthermore, the oxidative addition of an allylic ester to a zerovalent palladium complex generates a π-allylpalladium intermediate. iupac.org This intermediate is highly versatile and can undergo various subsequent reactions. For example, in the case of allylic β-keto carboxylates, the formation of the π-allylpalladium complex is followed by a facile decarboxylation to give a π-allylpalladium enolate. This intermediate can then undergo reductive elimination to afford γ,δ-unsaturated ketones. iupac.org This palladium-catalyzed version of the Carroll rearrangement is mechanistically distinct from the thermal variant and can be performed at much lower temperatures, even at room temperature. iupac.org This methodology provides a regioselective route for the monoallylation of ketones. iupac.org

| Methodology | Catalyst System | Key Intermediate | Primary Application |

|---|---|---|---|

| Deprotection of Carboxylic Acids | Pd(0) complex + Nucleophile/Hydride Source | π-Allylpalladium complex | Cleavage of allyl protecting groups under mild conditions. iupac.orgajol.info |

| Palladium-Catalyzed Carroll Rearrangement | Pd(0) + Phosphine Ligand | π-Allylpalladium enolate | Synthesis of γ,δ-unsaturated ketones from allylic β-keto esters. iupac.org |

| Direct C-H Esterification | Pd(II)/Sulfoxide | Not applicable (direct C-O bond formation) | Coupling of carboxylic acids with terminal olefins to form allylic esters. nih.gov |

Theoretical and Computational Chemistry Approaches to Allyl Tiglate Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Theory) on Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties and reactivity of allyl tiglate. Methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory are used to model the electronic structure and predict the pathways of chemical reactions. researchgate.netresearchgate.net

Molecular Orbital (MO) Theory: The reactivity of this compound is significantly influenced by its constituent parts: the allyl group and the tiglate (α,β-unsaturated ester) group. MO theory explains the electronic structure of the allyl system (cation, radical, or anion) by combining the three parallel p-orbitals on the adjacent carbon atoms to form three pi (π) molecular orbitals of differing energies. masterorganicchemistry.comyoutube.com The lowest energy MO (π₁) is bonding across all three carbons, the intermediate MO (π₂) is non-bonding with a node at the central carbon, and the highest energy MO (π₃) is anti-bonding with two nodes. masterorganicchemistry.com This delocalized π-system is crucial for the characteristic reactions of the allyl group.

Density Functional Theory (DFT): DFT is a widely used computational method to investigate the geometry, electronic structure, and reaction energetics of molecules. Studies on related α,β-unsaturated esters have employed DFT to elucidate reaction mechanisms. For instance, DFT calculations at the B3LYP/6-31G** level have been used to study the Michael addition of thiol nucleophiles to compounds like methyl tiglate. researchgate.net Such calculations help map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.netacs.org

In other research, DFT has been used to study the atmospheric oxidation of unsaturated esters, providing insights into their environmental degradation pathways. researchgate.net For example, the structure of the related natural product tigilanol tiglate was optimized using DFT with the M06-2X functional to understand its three-dimensional conformation. nih.gov Similarly, DFT has been applied to investigate palladium-catalyzed acylation reactions of allylic esters, clarifying the mechanism and the role of the catalyst. scirp.org

| Computational Method | System Studied | Research Focus | Reference |

| DFT (B3LYP/6-31G )** | Methyl tiglate & other α,β-unsaturated carbonyls | Michael addition reaction pathway with methane (B114726) thiol | researchgate.net |

| DFT & MO Theory | Ethyl tiglate & other unsaturated esters | Atmospheric oxidation by OH and NO₃ radicals | researchgate.net |

| DFT (B3PW91) | Allylic esters | Pd-catalyzed acylation reaction mechanism | scirp.org |

| DFT (M06-2X) | Tigilanol tiglate | Structural optimization | nih.gov |

| MO Theory | General Allyl System | Electronic structure, HOMO/LUMO energies, and π molecular orbitals | masterorganicchemistry.com |

Transition State Theory in Kinetic Parameter Determination

Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. solubilityofthings.comumn.edu It posits that reactants proceed to products through a high-energy configuration known as the transition state. libretexts.org The rate of the reaction is determined by the concentration of these transition state species and the frequency at which they convert to products. libretexts.org

By combining TST with quantum chemical calculations, it is possible to determine key kinetic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). solubilityofthings.comlibretexts.org These parameters are crucial for predicting how reaction rates change with temperature. libretexts.org

For reactions involving compounds structurally similar to this compound, computational kinetics have provided valuable data. For example, the rate coefficients for the reaction of ethyl tiglate with chlorine atoms were calculated using Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) corrections over a temperature range of 200-400K. researchgate.net This advanced form of TST, often combined with high-level electronic structure calculations like the interpolated single-point energies (ISPE) method, offers accurate kinetic predictions for atmospheric and combustion chemistry. researchgate.netresearcher.life

Similarly, transition-state calculations have been performed to determine the activation energy barriers (ΔE(‡)) for the Michael addition of thiols to various α,β-unsaturated esters, including methyl tiglate. researchgate.net These theoretical calculations help explain the differences in reactivity based on the substitution pattern of the ester and provide a quantitative basis for structure-reactivity relationships. researchgate.net

| Theoretical Approach | System Studied | Parameter Determined | Reference |

| CVT/SCT with ISPE | Ethyl tiglate + Cl atom | Temperature-dependent rate coefficients (k(T)) | researchgate.net |

| DFT Transition-State Calculation | Methyl tiglate + Methane thiol | Activation energy barrier (ΔE(‡)) for Michael addition | researchgate.net |

| General TST (Eyring Equation) | General Reactions | Free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation | libretexts.org |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from conformational changes to interactions with other molecules like solvents or biological macromolecules. mdpi.comnih.gov

For a molecule like this compound, MD simulations can be employed to explore its conformational flexibility, solvation properties, and interactions with biological targets. The simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

While specific MD studies focused solely on this compound are not prominent in the literature, the methodology has been applied to closely related compounds. For instance, MD simulations using software like GROMACS have been proposed to validate the predictions from molecular docking studies of hexyl tiglate. In drug discovery research, MD simulations are routinely used to assess the stability of a small molecule ligand within the binding pocket of a protein. chemmethod.com A simulation of 100 nanoseconds or more can reveal whether the ligand remains stably bound and can highlight the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for its binding affinity. chemmethod.com

These simulations provide dynamic insights that are complementary to the static pictures offered by quantum mechanics or molecular docking, capturing the influence of temperature and solvent on molecular behavior. nih.gov

Computational Prediction of Spectroscopic Signatures

Computational chemistry methods are valuable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., C=O, C=C, C-O).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (for ¹H and ¹³C) and coupling constants can be calculated. These predictions are useful for assigning peaks in experimental spectra and confirming the structure of the molecule. Online tools and databases often provide predicted NMR spectra for common compounds. thegoodscentscompany.com

Gas Chromatography (GC): While not a form of spectroscopy, the Kovats Retention Index is a key parameter in GC that can be predicted computationally. For this compound, a predicted standard non-polar Kovats index is available in public databases like PubChem. nih.gov

| Property | Predicted Value | Method/Source | Reference |

| Kovats Retention Index | 1002 (Standard non-polar) | Computationally derived (NIST Mass Spectrometry Data Center) | nih.gov |

| NMR Spectrum | Available via predictors | NMR Predictor tools | thegoodscentscompany.com |

In Silico Screening and Design of Novel Tiglate Derivatives

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to have a desired biological activity or property. mdpi.comijpsr.com This approach is widely used in drug discovery to identify lead compounds for further development. The tiglate moiety is present in several natural products and designed molecules, making it a relevant scaffold for such screening efforts.

Molecular docking is a primary tool in in silico screening. It predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. mdpi.com This technique has been used to evaluate tiglate derivatives for various biological activities.

Acetylcholinesterase Inhibition: An in silico molecular docking study evaluated the acetylcholinesterase inhibitory activity of several compounds, including trans-sabinyl tiglate. nih.gov

P-glycoprotein Inhibition: A screening of Cinchona alkaloid derivatives, including quinine (B1679958) tiglate, was performed to identify potential inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. researchgate.net

The typical workflow for designing novel derivatives involves identifying a biological target, creating a library of virtual compounds based on a core scaffold like the tiglate ester, docking these compounds into the active site of the target, and scoring them based on their predicted binding affinity and interactions. mdpi.com Promising candidates are then often subjected to further computational analysis, such as the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, to assess their drug-likeness before any synthetic work is undertaken. mdpi.comijpsr.com

| Application Area | Tiglate Derivative Screened | Computational Method | Target Protein/Activity | Reference |

| Neurodegenerative Disease | trans-Sabinyl tiglate | Molecular Docking | Acetylcholinesterase Inhibition | nih.gov |

| Cancer (Multidrug Resistance) | Quinine tiglate | Molecular Docking | P-glycoprotein (P-gp) Inhibition | researchgate.net |

| Pest Control | Various tiglates | Virtual Screening | Fumigant activity against maize weevil | researchgate.net |

Future Research Directions and Unexplored Avenues

Expanding the Synthetic Scope of Allyl Tiglate and its Functional Analogues

While the synthesis of this compound via direct esterification of tiglic acid and allyl alcohol is well-established, future research is directed towards creating a broader library of functional analogues. chemicalbook.com This involves the strategic modification of both the allyl and tiglate components to fine-tune the molecule's properties.

Future synthetic efforts could focus on:

Introducing diverse functional groups: The allyl group is ripe for modifications such as hydroxylation, epoxidation, or halogenation, creating reactive handles for further chemical transformations. Similarly, the tiglate backbone can be altered. This expansion could lead to the development of novel synthetic building blocks. vulcanchem.com

Stereoselective synthesis: Developing catalytic asymmetric methods for synthesizing chiral analogues of tiglate esters could be crucial for probing biological systems, where stereochemistry often dictates activity.

Polymerization: The unsaturated nature of the allyl group suggests potential for polymerization or copolymerization, leading to new materials with unique properties derived from the tiglate moiety.

Complex natural product analogues: Research into the total synthesis of complex diterpenoids like tigilanol tiglate has paved the way for creating structurally simplified, yet functionally potent analogues. nih.govresearchgate.net Applying these advanced synthetic strategies to create novel tiglate esters could yield compounds with significant biological activity, potentially for therapeutic applications. researchgate.netresearchgate.net

Deeper Mechanistic Insights into Biological and Chemical Reactivity

Understanding the precise mechanisms by which this compound interacts with biological systems and undergoes chemical reactions is a key area for future inquiry. Current knowledge points to its involvement in lipid metabolism and its ability to act as a ligand for enzymes and receptors. foodb.cahmdb.ca

Key research questions to be addressed include:

Molecular Targets: Identifying the specific enzymes, receptors, and signaling pathways that this compound modulates is a primary goal. Its structural relative, tigilanol tiglate, is a known modulator of protein kinase C (PKC) isoforms, suggesting that simpler tiglate esters might interact with similar targets. nih.govresearchgate.net

Reactive Intermediates: The allyl group can form reactive intermediates that interact with biological macromolecules. Investigating the nature of these intermediates and their downstream effects within cellular environments is crucial for understanding its bioactivity.

Structure-Activity Relationships (SAR): By systematically synthesizing and testing functional analogues, as described in the previous section, researchers can build detailed SAR models. This will clarify how specific structural features influence biological outcomes, such as olfactory perception or metabolic effects. nih.gov

Chemical Reactivity Pathways: While general reaction types like oxidation and substitution are known, a deeper mechanistic study using computational modeling and advanced spectroscopic techniques could reveal detailed reaction pathways and transition states, aiding in the design of new synthetic routes and predicting stability. vulcanchem.com

Advanced Analytical Techniques for Trace Analysis and Metabolomics

While standard methods like Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are used for characterizing this compound, future research will demand more sophisticated analytical approaches.

Future directions in analytical chemistry should include:

Trace Detection: Developing ultra-sensitive methods for detecting and quantifying trace amounts of this compound and its metabolites in complex matrices such as biological tissues, biofluids, and environmental samples. This is essential for pharmacokinetic and ecotoxicological studies.

Metabolomics and Lipidomics: Employing advanced mass spectrometry-based metabolomics and lipidomics platforms to map the metabolic fate of this compound within an organism. hmdb.ca This would provide a global view of its biochemical impact, including its effects on fatty acid and lipid metabolism. foodb.ca

High-Throughput Screening: Integrating analytical techniques with high-throughput screening platforms to rapidly assess the biological activity of a large library of this compound analogues.

Computational and AI Methods: Utilizing machine learning and artificial intelligence to predict sensory properties (e.g., odor profiles) and biological activities based on molecular structure and analytical data, accelerating the discovery of new functional molecules. chemengineerkey.com

Sustainable and Biocatalytic Approaches to Tiglate Ester Production

Moving away from traditional chemical synthesis, which often relies on harsh conditions and generates waste, is a major goal for industrial chemistry. nus.edu.sg Future research will heavily focus on green and sustainable methods for producing this compound and other valuable esters.

Promising avenues include:

Enzymatic Synthesis: Utilizing lipases as biocatalysts for the esterification of tiglic acid. mdpi.com These enzymes operate under mild, solvent-free conditions, offering high selectivity and reducing energy consumption and environmental impact. mdpi.com Research can optimize enzyme immobilization, reusability, and reactor design to create industrially viable processes. nih.gov

Whole-Cell Biocatalysis: Engineering microorganisms to produce tiglate esters directly from simple feedstocks, integrating the synthesis of the acid and alcohol precursors with the final esterification step within a single cellular factory.

Electrosynthesis: Exploring the electrochemical reduction of carbon monoxide and other simple starting materials to produce alcohols and acids that can be converted into esters, powered by renewable electricity. nus.edu.sg

Green Chemistry Metrics: Applying green chemistry principles and metrics to evaluate and compare different synthetic routes, ensuring that future production methods are not only efficient but also environmentally benign. mdpi.com

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The future of this compound research lies in its integration into broader, interdisciplinary fields like chemical biology and materials science. unige.chrroij.com The compound's structure makes it a versatile tool and building block.

Potential interdisciplinary research directions include:

Chemical Biology Probes: Developing functionalized analogues of this compound that can be used as chemical probes. For example, attaching fluorescent tags or photo-crosslinkers could allow researchers to visualize and identify its molecular targets within living cells, providing deeper insights into biological processes.

Bioactive Materials: Incorporating this compound or its derivatives into polymers and other materials to create "smart" materials with specific biological functions, such as antimicrobial surfaces or matrices for controlled release of other active agents.

Nanotechnology: Exploring the use of nanotechnology to deliver complex tiglate-containing compounds, such as tigilanol tiglate, for therapeutic purposes. researchgate.net This approach could improve solubility, targeting, and efficacy. The convergence of chemistry, biology, and materials science is central to advancing this area. nih.govroutledge.com

Biomaterials Engineering: Using tiglate esters as building blocks for biodegradable polymers and plastics, leveraging their natural origins and the potential for biocatalytic synthesis.

Q & A

Q. What are the recommended analytical methods for characterizing Allyl Tiglate in experimental settings?

To ensure accurate identification and purity assessment, researchers should employ gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, coupled with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., ester bonds). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the trans-configuration of the tiglate moiety . For purity quantification, high-performance liquid chromatography (HPLC) with UV detection is recommended. Ensure calibration with certified reference standards and validate methods under controlled humidity and temperature to prevent degradation .

Q. What safety protocols are essential for handling this compound in laboratory environments?

this compound is a flammable liquid (UN 3272, Hazard Class 3) and requires stringent safety measures:

- Ventilation : Use fume hoods or local exhaust systems to prevent vapor accumulation (flash point: <23°C) .

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and chemical goggles are mandatory. Respiratory protection (e.g., NIOSH-approved masks) is advised for aerosol-prone procedures .

- Storage : Store in sealed containers at <25°C, away from oxidizers and ignition sources. Ground equipment to prevent electrostatic discharge .

- Spill Management : Use inert adsorbents (e.g., vermiculite) for containment. Avoid water jets, as vapors can form explosive mixtures .

Q. How does this compound’s stability influence experimental design in synthetic chemistry?

this compound is thermally unstable and prone to decomposition at elevated temperatures. Researchers should:

- Avoid prolonged heating (>60°C) to prevent ester hydrolysis or isomerization.

- Use inert atmospheres (N₂/Ar) during reactions to mitigate oxidation risks .

- Monitor pH, as acidic/basic conditions accelerate degradation. Pre-purify solvents to remove trace water .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s aquatic toxicity (WGK 3) and its unclassified mutagenic/carcinogenic profile?

Despite being classified as a high aquatic hazard (WGK 3 in Germany) , this compound lacks GHS classification for mutagenicity or carcinogenicity . To address this discrepancy:

- Conduct ecotoxicological assays (e.g., OECD Test 201: Daphnia magna immobilization) to quantify acute aquatic toxicity.

- Perform Ames tests (OECD 471) and micronucleus assays (OECD 487) to validate its non-mutagenic profile.

- Investigate metabolites via LC-MS to identify potential bioaccumulative intermediates .

Q. What methodological challenges arise when using this compound in olfactory neurobiology studies?

In rodent models, this compound’s volatility and low odor detection thresholds require precise delivery systems:

- Use dynamic olfactometers with calibrated flow rates (e.g., 0.5–2 L/min) to maintain consistent vapor concentrations .